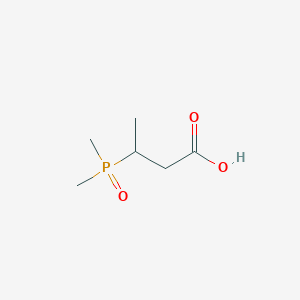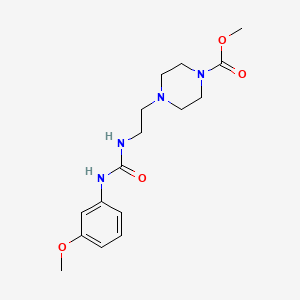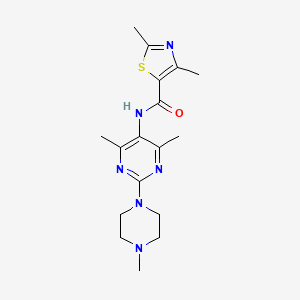
3-Dimethylphosphorylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about its appearance (solid, liquid, color, etc.) and odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted using computational chemistry .Scientific Research Applications
Synthesis and Chemical Reactions
- 3,3-Dimethylbutanol, when treated with polyphosphoric acid or POCl3, leads to the formation of 3,3-dimethylbutyl phosphoric acid. This demonstrates the compound's role in chemical synthesis and its stability under various conditions (Cherbuliez, Espejo, Jaccard, & Rabinowitz, 1966).
- A study on the synthesis of 3,3-Dimethylbutyraldehyde from 3,3-dimethylbutanoic acid highlights its importance as an intermediate in the production of high-intensity sweeteners like neotame (Yu-jun, 2009).
Applications in Biology and Medicine
- The compound has been used in the biosynthetic incorporation of fluorophores into proteins. This application is critical for studying protein structure and function both in vitro and in vivo (Summerer et al., 2006).
- In a study on the biosynthesis of the neurochemical kainic acid, a derivative of dimethylallyl pyrophosphate, which is structurally related to 3-dimethylphosphorylbutanoic acid, was used. This demonstrates its potential in biotechnological applications and drug discovery (Chekan et al., 2019).
Materials Science and Chemistry
- Research on polymer precursors from natural oils involved the use of dimethyl 1,19-nonadecanedioate, a compound similar in structure to 3-dimethylphosphorylbutanoic acid. This study shows the potential of such compounds in the development of new materials and sustainable chemistry (Furst et al., 2012).
- In the synthesis of chelating agents, derivatives of 3,3-dimethylbutanoic acid, which shares structural similarities with 3-dimethylphosphorylbutanoic acid, have been used. These agents play a significant role in biochemistry and environmental science (Yanagihara et al., 1972).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-dimethylphosphorylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O3P/c1-5(4-6(7)8)10(2,3)9/h5H,4H2,1-3H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGBQQYQOGADAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)P(=O)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Dimethylphosphorylbutanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![3-[3-(3-Acetamidooxolan-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2444348.png)





